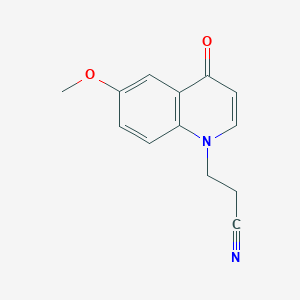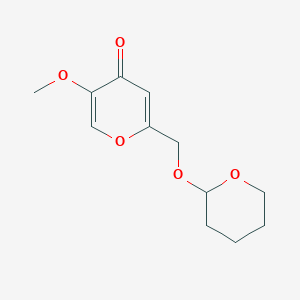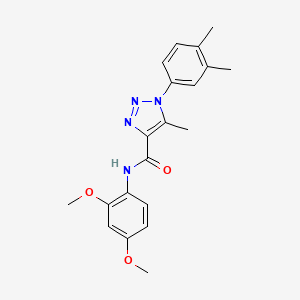
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Triazole Derivatives: A Broad Spectrum of Biological Activities
Triazole derivatives, including N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, represent a significant class of heterocyclic compounds with a wide range of biological activities due to their structural versatility. This versatility enables the synthesis of new drugs across various therapeutic fields. The importance of triazoles in drug development is highlighted by their presence in several pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Advances in the synthesis and biological evaluation of these compounds have been substantial, with a focus on developing more efficient and sustainable preparation methods in line with green chemistry principles. The ongoing discovery of new diseases and pathogens underscores the need for novel triazole derivatives to address emerging health challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).
Synthetic Routes and Pharmaceutical Applications
The 1,2,3-triazole ring is a pivotal scaffold in drug discovery due to its stability and potential for diverse biological interactions. Notable drugs containing the 1,2,3-triazole moiety include Rufinamide and Tazobactam, showcasing the scaffold's relevance in pharmaceutical chemistry. Innovative synthetic routes, such as the copper(I) catalyzed azide-alkyne cycloaddition, have been developed to enhance the regioselectivity and yield of 1,2,3-triazoles, further broadening their application in medicinal chemistry. This approach supports the efficient production of triazole derivatives with significant biological activity, encouraging further exploration of their potential in treating a broad spectrum of diseases (Kaushik et al., 2019).
Antibacterial Properties Against Resistant Strains
1,2,3-Triazole and 1,2,4-triazole derivatives have demonstrated promising antibacterial activity, especially against resistant strains of Staphylococcus aureus. These compounds act as potent inhibitors of key bacterial enzymes, contributing to their efficacy as novel anti-S. aureus agents. The dual or multiple mechanisms of action inherent to triazole-containing hybrids position them as valuable tools in combating drug-resistant infections, underscoring the importance of continued development in this area (Li & Zhang, 2021).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-6-7-15(10-13(12)2)24-14(3)19(22-23-24)20(25)21-17-9-8-16(26-4)11-18(17)27-5/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJILCFIQSGCFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541192.png)
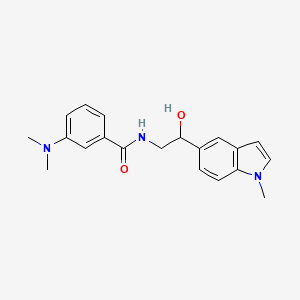
![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,1-dioxothiolan-3-yl)hexanamide](/img/structure/B2541196.png)
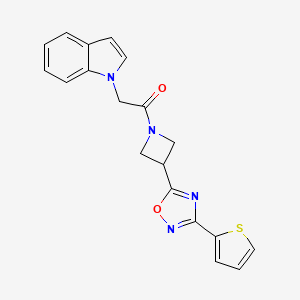

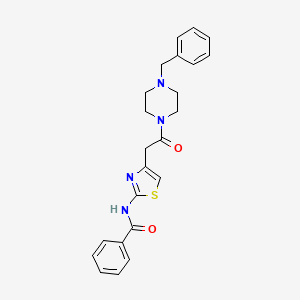
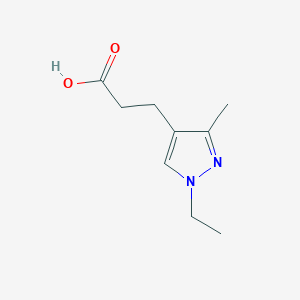
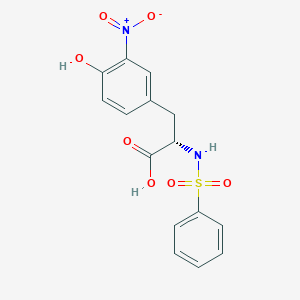
![N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2541205.png)
![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)
![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)
![5-(tert-butyl)-N-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541212.png)
